molecular formula C13H17N3O5S B2802147 3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine CAS No. 2034252-80-5

3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine

Cat. No. B2802147
CAS RN: 2034252-80-5
M. Wt: 327.36
InChI Key: PEZMNYJPJUQYFR-UHFFFAOYSA-N
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Description

3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxazolidinone class of antibiotics and has shown promising results in the treatment of various bacterial infections.

Scientific Research Applications

Lithiation and Synthesis Applications

Lithiation of 2-(1-chloroethyl)-2-oxazolines led to the development of substituted oxazolinyloxiranes and oxazolinylaziridines, demonstrating the utility of oxazolidine derivatives in synthetic chemistry for creating structurally complex and stereochemically rich compounds (Capriati et al., 2001).

Crystal Structure and Hydrogen Bonding

Research on the crystal structures of oxazolidinecarbohydrazides reveals the significance of weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, which are crucial for understanding the molecular assembly and properties of these compounds (Nogueira et al., 2015).

Acylation and Chiral Auxiliaries

Oxazolidinones are explored for their roles as protective groups for 1,2-amino alcohols and chiral auxiliaries, highlighting their importance in asymmetric synthesis and protecting group strategies (Zappia et al., 2007).

Immunomodulatory Effects of Derivatives

Studies on 1,3-oxazolidine-2-thione derivatives from Brassicales taxa explore their goitrogenic properties and immunomodulatory effects, indicating the biological relevance and potential therapeutic applications of oxazolidine derivatives (Radulović et al., 2017).

Catalysis and Synthetic Utility

Research on spiro[6H-1,3-dioxolo[4,5-c]pyran-6,5′-oxazolidine] derivatives showcases their role as catalysts in the epoxidation of olefins and CH activation of alcohols, demonstrating the catalytic and synthetic utility of oxazolidine-based compounds in organic synthesis (Ramirez & Shi, 2012).

properties

IUPAC Name

3-[2-(dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-15(2)22(19,20)14-11(10-6-4-3-5-7-10)8-16-12(17)9-21-13(16)18/h3-7,11,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMNYJPJUQYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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